6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a nitrophenyl group at the 3rd position on the triazolopyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(4-aminophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chloro and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
596825-36-4 |
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Molecular Formula |
C11H6ClN5O2 |
Molecular Weight |
275.65 g/mol |
IUPAC Name |
6-chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H6ClN5O2/c12-9-5-6-10-13-14-11(16(10)15-9)7-1-3-8(4-2-7)17(18)19/h1-6H |
InChI Key |
TUMJOVPXJCWQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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